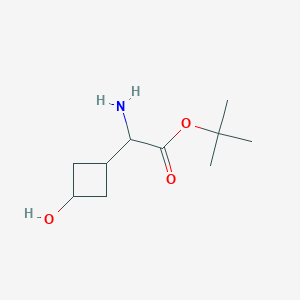
Tert-butyl 2-amino-2-(3-hydroxycyclobutyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-amino-2-(3-hydroxycyclobutyl)acetate is an organic compound with the molecular formula C10H19NO3. This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a hydroxycyclobutyl moiety. It is a versatile molecule that finds applications in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-2-(3-hydroxycyclobutyl)acetate typically involves the reaction of tert-butyl bromoacetate with 3-hydroxycyclobutylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like dichloromethane or tetrahydrofuran and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Tert-butyl 2-amino-2-(3-hydroxycyclobutyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in substitution reactions with electrophiles, such as acyl chlorides or sulfonyl chlorides, to form amides or sulfonamides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, dichloromethane, room temperature.
Reduction: NaBH4, LiAlH4, ethanol or tetrahydrofuran, 0-25°C.
Substitution: Acyl chlorides, sulfonyl chlorides, dichloromethane or acetonitrile, room temperature.
Major Products Formed
Oxidation: Formation of tert-butyl 2-amino-2-(3-oxocyclobutyl)acetate.
Reduction: Regeneration of this compound.
Substitution: Formation of amides or sulfonamides depending on the electrophile used.
科学的研究の応用
Tert-butyl 2-amino-2-(3-hydroxycyclobutyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-butyl 2-amino-2-(3-hydroxycyclobutyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The hydroxycyclobutyl moiety can form hydrogen bonds with active site residues, while the amino group can participate in electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation.
類似化合物との比較
Similar Compounds
Tert-butyl 2-(3-(2-aminoethoxy)propoxy)acetate: Similar in structure but with an additional ethoxypropoxy group.
Tert-butyl bromoacetate: A precursor used in the synthesis of tert-butyl 2-amino-2-(3-hydroxycyclobutyl)acetate.
Tert-butyl 2-(bis(2-hydroxyethyl)amino)acetate: Contains a bis(hydroxyethyl)amino group instead of the hydroxycyclobutyl moiety.
Uniqueness
This compound is unique due to its hydroxycyclobutyl moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
特性
分子式 |
C10H19NO3 |
|---|---|
分子量 |
201.26 g/mol |
IUPAC名 |
tert-butyl 2-amino-2-(3-hydroxycyclobutyl)acetate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)8(11)6-4-7(12)5-6/h6-8,12H,4-5,11H2,1-3H3 |
InChIキー |
CDMWSIUZIIAWBF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(C1CC(C1)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


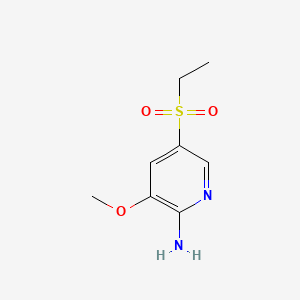
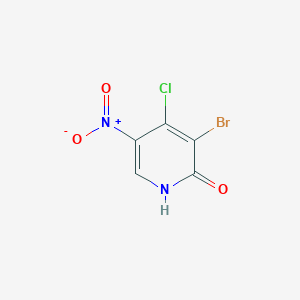
![[3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester](/img/structure/B13936219.png)

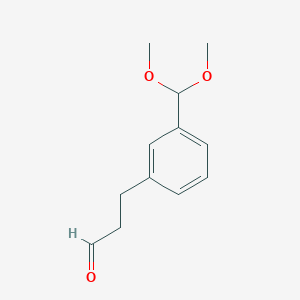
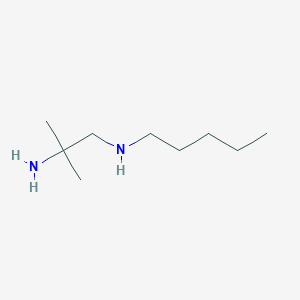
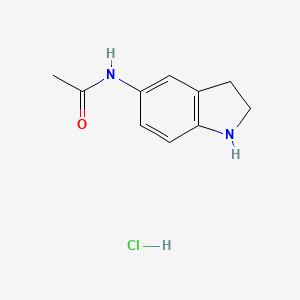
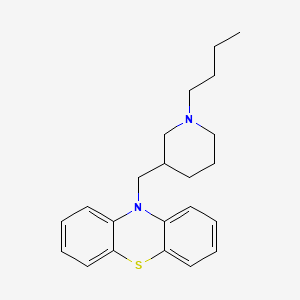
![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-](/img/structure/B13936260.png)
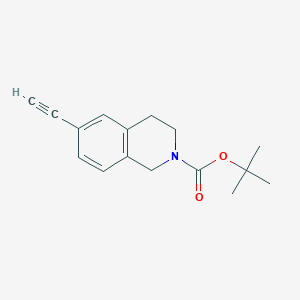
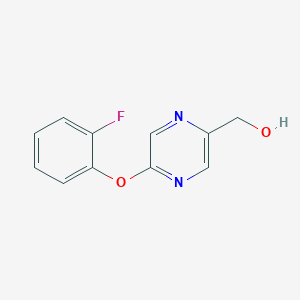
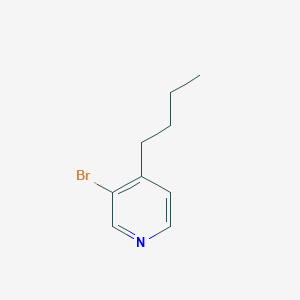
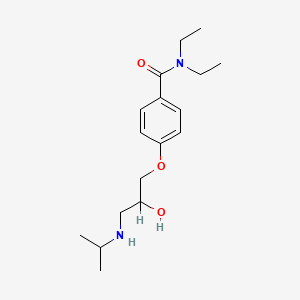
![N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13936283.png)
